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1,3-Indandione, 2-(3-pyridyl)-

Cat. No.: B13698245
CAS No.: 10478-89-4
M. Wt: 223.23 g/mol
InChI Key: KZCHOHAIQCNOMG-UHFFFAOYSA-N
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Description

Overview of Indandione Scaffold Chemistry and Significance in Organic Synthesis

The 1,3-indandione (B147059) scaffold, a bicyclic aromatic β-diketone with the chemical formula C₉H₆O₂, is a privileged structure in organic chemistry. wikipedia.orgmdpi.comeurekaselect.com Its significance stems from its versatile reactivity and its presence in numerous pharmaceuticals, natural products, and functional materials. bohrium.comresearchgate.net The core structure consists of an indane nucleus with two carbonyl groups at positions 1 and 3. wikipedia.org

The key to its chemical utility lies in the methylene (B1212753) group at the C-2 position, which is alpha to both carbonyl groups. wikipedia.org This positioning makes the C-2 protons acidic, allowing the carbon to readily act as a nucleophile. wikipedia.org This reactivity facilitates a wide array of organic transformations, including:

Knoevenagel Condensation: Reaction with aldehydes and ketones to form 2-arylidene or 2-alkylidene derivatives. ijpsr.comacs.org

Michael Addition: Acting as a Michael donor in conjugate additions. researchgate.net

Alkylation and Arylation: Direct functionalization at the C-2 position. organic-chemistry.org

Cyclization Reactions: Serving as a building block for complex fused- and spiro-heterocyclic systems. bohrium.comnih.gov

Self-Condensation: Under basic or acidic conditions, it can undergo self-aldol condensation to form a dimer known as bindone. mdpi.comnih.gov

Due to this reactivity, 1,3-indandione is considered an important starting material and a versatile building block in multicomponent reactions (MCRs), often leading to complex molecular architectures in excellent yields. researchgate.netnih.gov Its derivatives have found applications in fields ranging from medicinal chemistry to materials science, including the development of dyes and photosensitive materials. eurekaselect.comnih.govgoogle.com

Table 1: Physicochemical Properties of 1,3-Indandione

PropertyValue
IUPAC Name 1H-Indene-1,3(2H)-dione
Molecular Formula C₉H₆O₂
Molar Mass 146.145 g·mol⁻¹
Appearance White to yellowish solid
Melting Point 129 to 132 °C (264 to 270 °F)
Nature β-diketone

Data sourced from Wikipedia. wikipedia.org

Distinctive Attributes of Pyridine-Substituted Indandiones in Chemical Biology

The incorporation of a pyridine (B92270) ring onto the 1,3-indandione scaffold, as seen in 2-(3-pyridyl)-1,3-indandione, introduces a new set of properties that are highly relevant to chemical biology. The pyridine ring is a pervasive substructure in a vast number of pharmaceuticals and natural products, known for conferring a wide range of biological activities. researchgate.net

Key attributes that the pyridine moiety imparts include:

Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to biological targets like enzymes and receptors. frontiersin.org

Coordination Chemistry: The nitrogen lone pair allows the pyridine ring to act as a ligand, coordinating with metal ions that are often present in the active sites of metalloenzymes.

Modulation of Physicochemical Properties: The presence of the basic nitrogen atom can improve properties such as water solubility, which is crucial for drug development. nih.gov

Diverse Biological Activities: Pyridine derivatives are known to exhibit antimicrobial, anti-inflammatory, antitumor, and antiviral activities, among others. nih.govresearchgate.netnih.gov

When combined with the indandione core, which itself is associated with activities like anticoagulant and anti-inflammatory effects, the resulting pyridine-substituted indandiones become promising candidates for drug discovery. eurekaselect.comnih.gov The fusion of these two pharmacophores represents a common strategy in medicinal chemistry to develop hybrid molecules with potentially enhanced or novel biological profiles. nih.govnih.gov

Historical Trajectories and Milestones in the Study of 2-(3-pyridyl)-1,3-Indandione and Related Analogues

While specific historical milestones for 2-(3-pyridyl)-1,3-indandione are not extensively documented, the trajectory of its parent class, the 2-aryl-1,3-indandiones, provides essential context. Research into 2-aryl-1,3-indandiones gained significant traction in the mid-20th century. One of the earliest and most well-known examples is Phenindione (2-phenyl-1,3-indandione), which was investigated for its anticoagulant properties.

A key publication in 1968 by Lombardino and Wiseman detailed the synthesis and anti-inflammatory properties of a series of 2-aryl-1,3-indandiones. nih.govacs.org This work confirmed that 2-phenyl-1,3-indandione possessed anti-inflammatory activity and also inhibited blood coagulation by affecting prothrombin synthesis. researchgate.net The study explored how substituting the aryl ring or the indane ring could modulate these activities, finding that certain substituents could retain anti-inflammatory effects while diminishing the anticoagulant side effects. researchgate.net

The synthesis of 2-aryl-1,3-indandiones was often achieved through the condensation of phthalide (B148349) with the corresponding aromatic aldehyde in the presence of a base like sodium ethoxide. researchgate.net The development of various synthetic methodologies, including Knoevenagel condensations and palladium-catalyzed reactions, has since expanded the library of accessible 2-aryl-1,3-indandione derivatives, including those with heterocyclic rings like pyridine. acs.orgorganic-chemistry.org

Current Research Landscapes and Strategic Importance in Advanced Chemical Investigations

In the current research landscape, 1,3-indandione and its derivatives, including 2-(3-pyridyl)-1,3-indandione, remain highly relevant. Their strategic importance lies in their utility as versatile synthetic intermediates for constructing molecules with significant biological or material properties. mdpi.combohrium.com

Recent research has focused on several key areas:

Drug Discovery: Indandione derivatives continue to be explored for a wide spectrum of biological activities, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. eurekaselect.comnih.gov The combination with a pyridine ring makes them attractive targets in the search for new kinase inhibitors and other therapeutic agents. nih.gov

Advanced Organic Synthesis: The 1,3-indandione scaffold is heavily utilized in the development of novel synthetic strategies. There is a growing interest in using 2-arylidene-1,3-indandione derivatives in multicomponent reactions (MCRs) and cycloaddition reactions to rapidly generate molecular diversity and build complex spirocyclic and fused heterocyclic frameworks. bohrium.comresearchgate.netnih.gov

Materials Science: The electron-accepting nature of the indandione core makes its derivatives useful in the design of functional materials. mdpi.comnih.gov They have been investigated for applications in organic electronics, photopolymerization, and as components in dye-sensitized solar cells. eurekaselect.comnih.gov

The compound 2-(3-pyridyl)-1,3-indandione and its isomers are part of this ongoing research, serving as valuable building blocks. Green chemistry approaches, such as using ionic liquids as catalysts for their synthesis, are also being developed to make their production more efficient and environmentally benign. acs.org

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B13698245 1,3-Indandione, 2-(3-pyridyl)- CAS No. 10478-89-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10478-89-4

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

2-pyridin-3-ylindene-1,3-dione

InChI

InChI=1S/C14H9NO2/c16-13-10-5-1-2-6-11(10)14(17)12(13)9-4-3-7-15-8-9/h1-8,12H

InChI Key

KZCHOHAIQCNOMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CN=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies

Established Reaction Pathways for 2-(3-pyridyl)-1,3-Indandione Core Synthesis

The construction of the 2-(3-pyridyl)-1,3-indandione core can be achieved through several established synthetic routes, including classical condensation reactions and modern electrochemical approaches.

The most common and direct method for synthesizing 2-aryl-1,3-indandiones, including the 3-pyridyl derivative, is the Knoevenagel condensation. This reaction typically involves the condensation of 1,3-indandione (B147059) with an appropriate aldehyde, in this case, 3-pyridinecarboxaldehyde. mdpi.comresearchgate.net The reaction is often catalyzed by a base such as piperidine (B6355638) or pyridine (B92270) in a suitable solvent like ethanol. mdpi.comacs.org

The general reaction scheme involves the deprotonation of the active methylene (B1212753) group of 1,3-indandione by the basic catalyst to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the 2-arylmethylene-1,3-indandione. For the synthesis of 2-(3-pyridyl)-1,3-indandione, the reaction would proceed as a condensation between 1,3-indandione and 3-pyridinecarboxaldehyde. scirp.org

Recent advancements in green chemistry have introduced the use of task-specific ionic liquids, such as 2-hydroxyethylammonium formate, as both a catalyst and a solvent-free reaction medium. acs.orgnih.gov This method offers several advantages, including high yields, short reaction times, and environmentally benign conditions. acs.org Microwave-assisted synthesis in water has also been reported as an efficient method for this type of condensation. nih.gov

Catalyst/Solvent SystemConditionsYieldReference
Piperidine/EthanolReflux, ~8hup to 55% mdpi.com
Pyridine-- acs.orgnih.gov
2-Hydroxyethylammonium formateRoom Temperature, <1 minup to 98% acs.org
Microwave/Water250W, 150°C- nih.gov

Table 1: Comparison of catalyst systems for the synthesis of 2-aryl-1,3-indandiones.

The precursors for these reactions are readily available. 1,3-indandione can be synthesized by the condensation of diethyl phthalate (B1215562) and ethyl acetate (B1210297) in the presence of sodium metal and ethanol. researchgate.net A variety of substituted aromatic and heteroaromatic aldehydes can be used to generate a library of 2-substituted-1,3-indandione derivatives. researchgate.net

Electrochemical methods present a green and efficient alternative for the synthesis of certain 1,3-indandione derivatives. nih.govresearchgate.netnih.gov This approach often involves the electrochemical oxidation of catechol derivatives to generate reactive ortho-benzoquinones. nih.govresearchgate.net These intermediates can then undergo a Michael addition reaction with a nucleophile, such as a 2-aryl-1,3-indandione. nih.govresearchgate.netnih.gov

While the direct electrochemical synthesis of 2-(3-pyridyl)-1,3-indandione has not been explicitly detailed, the existing methodologies for other 2-aryl-1,3-indandiones suggest its feasibility. The general process involves an undivided cell with a carbon electrode. jst.go.jp This method has been successfully applied to synthesize novel 1,3-indandione derivatives with potential antiplatelet aggregation activities. nih.govresearchgate.netnih.gov The electrochemical synthesis is typically carried out under controlled potential electrolysis. nih.gov

An interesting synthetic route that involves the pyridyl moiety is the formation of pyridinium (B92312) betaines from halogenated 1,3-indandiones. The reaction of 2-bromo-1,3-indandione or 2,2-dibromo-1,3-indandione with pyridine or its derivatives, such as 3-methylpyridine (B133936) and 4-methylpyridine, results in the formation of 1-(3-hydroxy-1-oxo-2-indenyl)-pyridinium hydroxide (B78521) betaines. cdnsciencepub.com In these structures, the negative charge is delocalized over the carbonyl oxygen atoms of the indandione ring. cdnsciencepub.com

This reaction provides a pathway to covalently link the pyridine ring to the indandione core, creating a zwitterionic structure. cdnsciencepub.com

Functionalization and Modification of the Indandione and Pyridyl Moieties

Once the 2-(3-pyridyl)-1,3-indandione core is synthesized, it can be further functionalized at various positions to modulate its chemical and physical properties.

2-Diazo-1,3-indanedione is a versatile intermediate in organic synthesis. connectjournals.com It can be prepared from 1,3-indandione and is used in various reactions, including cycloadditions and insertions, to construct complex heterocyclic systems. nih.govdntb.gov.ua While the direct reaction of 2-diazo-1,3-indanedione with pyridyl compounds to form a fused system with the 2-(3-pyridyl)-1,3-indandione core is not extensively documented, the reactivity of the diazo group offers potential for such transformations. For instance, rhodium(II) acetate-catalyzed reactions of 2-diazo-1,3-indandione have been explored with various substrates. acs.org However, attempts to generate benzocyclobutene-1,2-dione from 2-diazo-1,3-indandione through Wolff rearrangement have been reported to be challenging. acs.org

The development of rhodium(III)-catalyzed C-H activation and annulation reactions with diazo compounds has opened new avenues for the synthesis of nitrogen-containing heterocycles. rsc.org This methodology could potentially be applied to functionalize the pyridyl ring of 2-(3-pyridyl)-1,3-indandione.

The 2-position of the 1,3-indandione ring, often referred to as the methylene bridge, is an active site for various chemical modifications. In 2-arylmethylene-1,3-indandiones, the exocyclic double bond is susceptible to Michael addition reactions. scirp.orgresearchgate.net For instance, the reaction with 2-aminothiophenol (B119425) can lead to the formation of thiazepine and thiazine (B8601807) derivatives through Michael and "anti-Michael" additions, respectively. scirp.orgresearchgate.net

The carbonyl groups of the indandione moiety can also undergo reactions. For example, Knoevenagel condensation with malononitrile (B47326) can occur at one or both carbonyl groups, leading to the formation of dicyano- and tetracyano-substituted derivatives. nih.gov Furthermore, the reaction of 1,3-indandione with hydrazine (B178648) derivatives can lead to the formation of bis-thiazoles and bis-thiazolidinones after subsequent reactions. nih.gov

The active methylene group of 1,3-indandione itself can react with various electrophiles. For instance, condensation with aldehydes is a key reaction as discussed earlier. ajchem-b.com Additionally, reactions with other electrophiles can lead to a wide range of 2-substituted derivatives.

Elucidation of Molecular and Cellular Mechanistic Insights

Investigations into Molecular Target Interactions and Binding Dynamics

The unique structural arrangement of 1,3-Indandione (B147059), 2-(3-pyridyl)-, featuring a rigid indandione core and a pyridine (B92270) ring, dictates its potential to interact with a variety of biological molecules. These interactions are fundamental to its pharmacological profile.

Enzyme Inhibition and Activation Mechanisms

The 1,3-indandione scaffold is a recognized pharmacophore that can interact with the active sites of numerous enzymes. Research into derivatives has revealed a spectrum of inhibitory activities.

Derivatives of 1,3-indandione have been identified as inhibitors of several key enzymes. For instance, studies on related 2-arylidene-1-indandiones have demonstrated inhibitory effects on enzymes such as lipoxygenase , trypsin , and the serine protease thrombin . researchgate.netmdpi.comnih.govresearchgate.netgrafiati.com Some of these derivatives have shown a strong capacity to inhibit soybean lipoxygenase (LOX) and have displayed potent inhibition of proteolysis. researchgate.netmdpi.comnih.govresearchgate.netgrafiati.com Specifically, certain 2-arylidene-1-indandione compounds have been noted for their high inhibitory activity against the serine protease thrombin. researchgate.netmdpi.comnih.govgrafiati.com

The pyridine moiety, present in 1,3-Indandione, 2-(3-pyridyl)-, is also a key feature in the design of various enzyme inhibitors. For example, compounds containing a 2-(pyridin-3-yl) group have been explored as inhibitors of human neutrophil elastase (HNE) . nih.gov While the direct inhibitory activity of 1,3-Indandione, 2-(3-pyridyl)- on HNE has not been explicitly detailed, the structural similarity to known inhibitors suggests a potential for interaction. General studies on cyclic diketone indanedione derivatives have also pointed to their considerable inhibition of neutrophil elastase enzymes. rsc.org

Furthermore, the structurally similar compound, (2E)-2-(pyridin-3-ylmethylidene)-3H-inden-1-one, has been identified as a non-selective inhibitor of monoamine oxidase B (MAO-B) . nih.gov This suggests that the pyridyl-indandione scaffold may interact with the active site of MAO-B. The development of selective MAO-B inhibitors is a significant area of research for neurodegenerative diseases. nih.govmdpi.com

Table 1: Enzyme Inhibition by 1,3-Indandione Derivatives
Enzyme TargetDerivative ClassObserved EffectReference
Lipoxygenase2-Arylidene-1-indandionesStrong inhibition of soybean LOX by some derivatives. researchgate.netmdpi.comnih.govresearchgate.net
Trypsin2-Arylidene-1-indandionesInhibition of proteolysis. researchgate.netmdpi.comnih.govresearchgate.net
Thrombin2-Arylidene-1-indandionesHigh inhibition by certain derivatives. researchgate.netmdpi.comnih.govgrafiati.com
Neutrophil Elastase2-(Pyridin-3-yl)-benzo[d] researchgate.netmdpi.comoxazin-4-onesOptimization of inhibitors based on this scaffold. nih.gov
MAO-B(2E)-2-(pyridin-3-ylmethylidene)-3H-inden-1-oneNon-selective inhibition. nih.gov

Receptor Ligand Binding and Recognition Profiles

The ability of a compound to bind to specific receptors is a cornerstone of its pharmacological action. The 1,3-indandione framework has been investigated for its potential as a ligand for various receptors. For instance, derivatives of 1-indanone (B140024) and 1,3-indandione have been designed and evaluated as ligands for misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases. This indicates the potential of the indandione scaffold to participate in specific recognition events with protein surfaces.

Additionally, studies on antihistamines have shown that analogues containing an aromatic group, which can include a pyridyl moiety, exhibit significant binding affinity at the H1 receptor. acs.org Another notable property of 2-(pyridyl)-1,3-indandiones is their very strong fluorescence, a characteristic that is frequently leveraged in the development of ligands for fluorescence-based binding assays to study receptor-ligand interactions. researchgate.net

Interactions with Biological Macromolecules (e.g., Nucleic Acids, Proteins)

Beyond enzymatic and receptor targets, 1,3-Indandione, 2-(3-pyridyl)- and its analogues have the potential to interact with other crucial biological macromolecules like nucleic acids and various proteins.

Research has demonstrated that derivatives of 1,3-indandione can interact with DNA. For example, novel furo-imidazo[3.3.3]propellanes, synthesized from a precursor bearing a pyridyl-3-yl substituent, have been shown to interact with Calf Thymus DNA (CT-DNA). nih.gov The interaction of small molecules with DNA can lead to the inhibition of DNA replication and cell division, a mechanism often exploited in the development of anticancer agents. nih.gov Metal complexes incorporating 1,3-indandione-derived ligands have also been studied for their DNA binding properties. researchgate.net

In terms of protein interactions, organometallic complexes containing a 1,3-indandione-based ligand have been reported to possess topoisomerase-inhibiting properties. mdpi.com Topoisomerases are essential enzymes involved in managing the topology of DNA during various cellular processes.

Modulation of Intracellular Pathways and Biochemical Processes

The interaction of 1,3-Indandione, 2-(3-pyridyl)- with molecular targets can trigger a cascade of events, leading to the modulation of various intracellular pathways and biochemical processes.

Influence on Cellular Redox Homeostasis

Cellular redox homeostasis is a delicate balance between oxidizing and reducing species, and its disruption is implicated in numerous pathological conditions. Derivatives of 1,3-indandione have been shown to possess antioxidant properties.

Studies on 2-arylidene-1-indandiones have revealed that these compounds can exhibit moderate to significant radical scavenging activity and are capable of inhibiting lipid peroxidation. researchgate.netnih.govresearchgate.netgrafiati.com This suggests that the indandione core can participate in redox reactions, potentially protecting cells from oxidative damage. The ability to modulate redox status is a key mechanism for compounds with anti-inflammatory and neuroprotective potential. researchgate.net

Table 2: Antioxidant Activities of 2-Arylidene-1-indandione Derivatives
ActivityObservationReference
DPPH Radical ScavengingModerate to satisfying interaction. researchgate.netresearchgate.net
Superoxide Anion ScavengingModerate activity shown by some derivatives. researchgate.netmdpi.comnih.govgrafiati.com
Anti-lipid PeroxidationHigh inhibition of linoleic acid peroxidation. researchgate.netmdpi.comnih.govresearchgate.net

Effects on Protein-Protein Interaction Networks

Protein-protein interactions (PPIs) are fundamental to the vast majority of cellular processes, and their modulation represents a promising therapeutic strategy for a range of diseases. nih.govnih.gov Small molecules that can either inhibit or stabilize specific PPIs are of great interest in drug discovery. nih.gov

While direct evidence of 1,3-Indandione, 2-(3-pyridyl)- modulating specific PPI networks is not yet established, the general principle of small molecules interfering with these interactions provides a plausible mechanism of action. nih.gov The development of molecules that can disrupt pathological PPIs, for instance in apoptosis or cell cycle regulation pathways, is an active area of cancer research. nih.gov Given the diverse biological activities reported for the 1,3-indandione scaffold, investigating the effect of 1,3-Indandione, 2-(3-pyridyl)- on specific PPI networks could unveil novel therapeutic applications.

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

The 1,3-indandione nucleus is a versatile scaffold in medicinal chemistry, recognized for its contribution to a wide array of biological activities. researchgate.netresearchgate.net This bicyclic β-diketone structure is a key feature in compounds exhibiting anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net The reactivity of the 1,3-indandione core, characterized by its keto-enol tautomerism, is crucial for its interaction with biological targets. This tautomerism allows the core to act as both a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. ontosight.ai

The structural rigidity of the indandione framework, combined with the presence of two carbonyl groups, creates a specific pharmacophore that can be recognized by various biological macromolecules. researchgate.netresearchgate.net The methylene (B1212753) group positioned between the two carbonyls is particularly reactive and serves as a key site for substitutions that modulate the biological profile of the resulting derivatives. nih.gov This reactivity has been exploited in the synthesis of numerous derivatives with enhanced or specific activities. researchgate.netnih.gov

For instance, the anti-inflammatory and antioxidant properties of some indandione derivatives are attributed to the core structure's ability to scavenge free radicals and modulate enzymatic pathways involved in inflammation. ontosight.ai In the context of anticancer activity, the indandione scaffold has been incorporated into molecules that exhibit significant cytotoxicity against various cancer cell lines. The planar nature of the indandione ring system can also facilitate intercalation into DNA or binding to the active sites of enzymes.

In various classes of biologically active compounds, the pyridyl moiety has been shown to be crucial for potency. For example, in a series of thieno[2,3-b]pyridine (B153569) derivatives, substitutions on an attached phenyl ring, which is analogous to the pyridyl group in this context, led to excellent cell growth inhibition. researchgate.net This highlights the importance of the substituent's electronic and steric properties in molecular recognition.

Furthermore, research on ruthenium(II) arene complexes with pyridyl ligands has demonstrated that these ligands can be selectively photodissociated to generate reactive aqua species that bind to biological molecules like guanine. acs.orgresearchgate.net This indicates that the pyridyl group can play a direct role in the mechanism of action. The ability of the pyridyl nitrogen to engage in hydrogen bonding can also enhance the binding affinity of the molecule to its target, as seen in various enzyme inhibitors.

The electronic nature of the pyridyl ring can also influence the reactivity of the indandione core. The electron-withdrawing or -donating properties of the pyridyl substituent can affect the acidity of the methylene protons on the indandione ring, thereby modulating its reactivity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov These models are valuable tools in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanistic basis of activity. researchgate.netmdpi.com A QSAR model is typically expressed as an equation:

Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

For a series of compounds like 2-(3-pyridyl)-1,3-indandione derivatives, a QSAR study would involve several key steps:

Data Set Selection: A series of structurally related 1,3-indandione derivatives with measured biological activity (e.g., IC50 values for enzyme inhibition or cell growth inhibition) would be compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. researchgate.netmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

In the context of 2-(3-pyridyl)-1,3-indandione, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide further insights. wikipedia.org These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For instance, a 3D-QSAR study on isatin (B1672199) derivatives, which share some structural similarities with indandiones, successfully identified key physicochemical features correlated with their anti-amyloid aggregating potency. mdpi.com

A well-validated QSAR model for 2-(3-pyridyl)-1,3-indandione analogues could guide the synthesis of new derivatives with potentially enhanced potency by suggesting specific structural modifications to the indandione core or the pyridyl substituent.

Computational Chemistry and Theoretical Characterization

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic nature, stability, and reactivity of 2-(3-pyridyl)-1,3-indandione. These studies delve into the molecule's preferred forms and the distribution of its electrons, which are key determinants of its chemical behavior.

The structure of 2-pyridyl-1,3-indandione is not static; it exists in a dynamic equilibrium between different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For 2-pyridyl-1,3-indandione derivatives, the primary equilibrium is between the β-diketone form and various enolic or enaminone structures.

Theoretical and experimental studies, including X-ray analysis and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided a clear picture of this equilibrium. researchgate.netjosai.ac.jp Ab initio calculations consistently show that an enaminone tautomer is generally the most stable form, both in the solid state and in solution. researchgate.net Specifically, for the related compound 2-(2(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione, which is an enaminone tautomer of 2-(pyridin-2-yl)-2H-indene-1,3-dione, calculations using Density Functional Theory (DFT) at the B3LYP/6-311g(2d,p) level confirm its higher stability compared to the ketimine and enolimine forms. researchgate.net In this stable form, the hydrogen from the central carbon of the indandione moiety migrates to the pyridine (B92270) nitrogen, creating a zwitterionic species stabilized by an intramolecular hydrogen bond. researchgate.net

The dynamic nature of this process, known as prototropic interconversion, can be observed through temperature-dependent NMR spectra, revealing a rapid 1,5-proton transfer at room temperature. josai.ac.jp In contrast, simple 1,3-indandione (B147059) exists almost exclusively in its diketo form. rsc.org The preference for the enaminone tautomer in the pyridyl derivative is a crucial feature influencing its electronic structure and reactivity. researchgate.net

Tautomeric Forms and Stability of 2-Pyridyl-1,3-Indandione Derivatives
Tautomeric FormStructural DescriptionRelative StabilitySupporting Evidence
EnaminoneProton transferred to pyridine nitrogen, forming a zwitterionic structure with an intramolecular hydrogen bond.Most stable form in solid state and solution.X-ray analysis, NMR spectroscopy, Ab initio calculations. researchgate.netjosai.ac.jp
β-DiketoneStandard 2-substituted 1,3-indandione structure.Less stable; rarely present in solution. researchgate.netComparison with unsubstituted 1,3-indandione. rsc.org
EnolimineEnol form of the indandione ring with an imine link to the pyridine.Less stable than the enaminone form.DFT calculations. researchgate.net
KetimineAcyl-substituted 3-aminoacroleine analogue.Considered unstable. researchgate.netTheoretical considerations. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The energies and distributions of these orbitals in 2-(3-pyridyl)-1,3-indandione have been a subject of computational investigation to understand its reaction mechanisms and electronic properties. rsc.orgrsc.org

DFT studies on the broader class of 2-arylidene-1,3-indandiones show that the HOMO and LUMO energy levels are critical in determining the regioselectivity of cycloaddition reactions. rsc.orgrsc.org FMO calculations can predict whether a reaction will proceed via a specific pathway by analyzing the orbital energy gap; a smaller gap typically indicates a more favorable interaction. pku.edu.cn For instance, in reactions with allenoates, FMO analysis and activation energy calculations correctly favored the formation of one regioisomer over another. rsc.orgrsc.org

Furthermore, computational studies on related indandione-modified porphyrins demonstrate that substituents significantly alter both occupied and unoccupied molecular orbitals. acs.orgresearchgate.net The introduction of the indandione moiety can split the degenerate LUMO set of the parent molecule and reorganize the molecular orbitals away from standard models, leading to dramatic changes in optical and electronic properties. acs.orgresearchgate.net This highlights the strong electronic influence of the indandione group, which can be harnessed in the design of materials with specific optoelectronic characteristics. researchgate.net

FMO Theory Application to Indandione Derivatives
Computational MethodSystem StudiedKey FindingReference
DFT (FMO calculations)2-Arylidene-1,3-indandionesHOMO-LUMO interactions and activation energies successfully predicted the regioselectivity of [3+2] cycloaddition reactions. rsc.orgrsc.org
DFT and TD-DFTβ-Indandione modified zinc porphyrinsIndandione substitution alters HOMO and LUMO energies, splitting LUMO degeneracy and changing optical properties. acs.orgresearchgate.net
DFTGeneral electrophiles and nucleophilesEstablished a linear relationship between LUMO energies and electrophilicity, and HOMO energies and nucleophilicity. pku.edu.cn

Molecular Docking and Dynamics Simulations for Ligand-Target Complexes

To explore the potential of 1,3-Indandione, 2-(3-pyridyl)- as a biologically active agent, researchers employ molecular docking and molecular dynamics (MD) simulations. scispace.com These in silico techniques predict how a ligand (the indandione derivative) might bind to a biological target, such as a protein or enzyme, and assess the stability of the resulting complex. chemrxiv.orgacademie-sciences.fr

Molecular docking algorithms place the ligand into the binding site of a target protein in various orientations and conformations to find the best fit, which is typically scored based on binding energy. chemrxiv.org Studies on various indandione derivatives have used this approach to identify them as potential inhibitors for targets like human neutrophil elastase and cancer-related proteins. rsc.orgnih.gov For example, in a study targeting cancer cell lines, docking was used to predict the binding affinity of novel indandione compounds to specific protein targets. nih.gov

Following docking, MD simulations are often performed to analyze the dynamic behavior and stability of the ligand-protein complex over time. chemrxiv.org An MD simulation calculates the motion of atoms in the system, providing insights into conformational changes and the persistence of key interactions (like hydrogen bonds) that hold the ligand in place. academie-sciences.fr For several indandione derivatives, MD simulations have confirmed the stability of the docked complexes, suggesting they could be viable therapeutic candidates. nih.gov

In Silico Predictions of Biological Interactions and Reactivity

Beyond docking, a range of computational tools are used to predict the broader biological interactions and reactivity of molecules like 2-(3-pyridyl)-1,3-indandione. researchgate.net These in silico methods assess properties from pharmacokinetics to potential toxicity, guiding the design of safer and more effective compounds. rsc.orgrsc.org

DFT calculations provide insights into the electronic structure and reactivity, which can be correlated with biological activity. researchgate.net For instance, the charge distribution on the molecule can influence its ability to cross biological membranes or interact with polar residues in a binding site. Computational models have been used to predict that a number of 2-arylidene-1-indandione derivatives have the potential to cross the Blood-Brain Barrier (BBB), suggesting possible applications in the central nervous system. nih.gov

Furthermore, in silico toxicity predictions are a crucial part of modern drug discovery. rsc.org Various software programs can estimate a compound's likelihood of being mutagenic, carcinogenic, or causing other adverse effects based on its chemical structure. For new indandione derivatives designed as potential enzyme inhibitors, in silico toxicity evaluations were performed as a preliminary safety screen before synthesis. rsc.orgrsc.org These predictive studies are essential for prioritizing which compounds are worth pursuing in more resource-intensive experimental work. nih.gov

Applications in Chemical Biology and Advanced Research Methodologies

Development and Utilization as Chemical Probes

Chemical probes are essential small molecules used to study and manipulate biological systems. The 1,3-indandione (B147059) framework is a versatile platform for designing such probes, owing to its rigid structure and the reactive methylene (B1212753) group at the 2-position, which allows for diverse functionalization.

Fluorescent and luminescent probes are critical tools for visualizing biological processes within living cells and tissues. mdpi.comnih.gov These probes are designed to change their light-emitting properties in response to specific environmental cues or interactions with biomolecules.

While direct studies detailing 1,3-indandione, 2-(3-pyridyl)- as a fluorescent probe are not prominent in the literature, the foundational 1,3-indandione structure is present in molecules developed as fluorescent agents. For instance, derivatives of 1,3-indandione have been investigated as fluorescent probes for detecting specific protein aggregates, such as alpha-synuclein (α-syn), which is implicated in Parkinson's disease. nih.gov Furthermore, the pyridine (B92270) moiety itself is a common component in fluorescent sensors. nih.govresearchgate.net For example, a pyridine-based fluorescent probe, DFPPIC, has been synthesized and used as a selective sensor for arsenate, capable of detecting the ion in real water samples and imaging it within living cells. nih.gov Another study reported a highly sensitive luminescent probe for singlet oxygen based on a Europium(III) complex containing a pyridine-functionalized ligand. vnu.edu.vn

The combination of the indandione scaffold with a pyridyl group suggests a potential for developing novel probes. The photophysical properties of a related compound, 2-carbamido-1,3-indandione (CAID), have been studied, revealing its potential as a fluorescent molecular probe for investigating biomolecules like human serum albumin and DNA. nih.govresearchgate.net This indicates the inherent suitability of the 1,3-indandione core for such applications.

Table 1: Examples of Pyridine and Indandione Derivative-Based Fluorescent Probes

Compound/Complex Name Target/Application Key Feature
DFPPIC Arsenate detection and imaging Pyridine-based sensor with high sensitivity. nih.gov
2-Carbamido-1,3-indandione (CAID) Biomolecule interaction studies (e.g., HSA, DNA) 1,3-indandione core, demonstrates fluorescence. nih.govresearchgate.net
Eu(TFPB)₃AnPy Singlet oxygen detection Europium(III) complex with a pyridine-containing ligand. vnu.edu.vn

Affinity-based probes are indispensable for identifying the cellular targets of bioactive small molecules, a critical step in drug discovery. rsc.org A common strategy is photoaffinity labeling (PAL), where a probe containing a photoreactive group is used to covalently bind to its target protein upon light activation. nih.govnih.gov

A typical photoaffinity probe (PAP) consists of three key parts: a pharmacophore for target-specific binding, a photoreactive group (like a diazirine or benzophenone), and a reporter tag (such as biotin or an alkyne) for detection and enrichment. mdpi.comenamine.net The design of these probes is crucial; they must retain affinity for the target while incorporating the necessary functionalities for cross-linking and identification. mdpi.com

The 1,3-indandione scaffold serves as a versatile core for such probes. Although specific research on 1,3-indandione, 2-(3-pyridyl)- as a photoaffinity probe is not available, its structure is amenable to modification. The pyridine ring can mediate specific interactions with a target protein, while the indandione core can be functionalized with photoreactive groups and reporter tags. The minimal size and favorable physicochemical properties of certain photoreactive groups, like diazirines, make them particularly suitable for incorporation into small molecule probes to minimize perturbation of the original molecule's binding properties. researchgate.net

The general workflow for using such a probe involves incubating it with a biological sample (e.g., cell lysate or live cells), irradiating with UV light to induce covalent cross-linking to the target protein, and then using the reporter tag to isolate and identify the protein-probe adduct, often via mass spectrometry. nih.govresearchgate.net This technique allows for the direct identification of protein targets in complex biological environments.

Integration into High-Throughput Screening (HTS) and Assay Development

High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway. chemdiv.com These hits can then be developed into more potent and selective molecules.

Enzyme-based assays are a cornerstone of HTS campaigns, designed to find inhibitors or activators of specific enzymes. mdpi.com There is significant precedent for the 1,3-indandione scaffold in the development of enzyme inhibitors. Recently, a series of novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives were synthesized and evaluated as inhibitors of Fibroblast growth factor receptor 1 (FGFR1), a kinase implicated in cancer. pensoft.net Several of these compounds showed potent inhibitory activity in the low micromolar range.

Table 2: FGFR1 Inhibitory Activity of Selected 2-Hydroxy-1H-indene-1,3(2H)-dione Derivatives

Compound IC₅₀ (μM)
7b 3.1
9a 5.7
9b 3.3
9c 4.1

Data sourced from Al-Qaisi et al., 2024. pensoft.net

Given this demonstrated activity of the indandione core against a kinase target, 1,3-indandione, 2-(3-pyridyl)- could be a candidate for screening in various enzyme-based assays, particularly those for kinases, proteases, or other enzymes where the hydrogen-bonding capacity of the pyridine ring and the electronic properties of the indandione core might favor binding.

Phenotypic screening involves testing compounds in whole cells or organisms to identify agents that produce a desired change in phenotype, without a priori knowledge of the specific molecular target. nih.govfrontiersin.org This approach is valuable for complex diseases where the optimal target may be unknown. nih.gov

Compounds with privileged scaffolds like pyridine and indandione are often included in libraries for phenotypic screens. frontiersin.org A successful phenotypic screen identifies hit compounds, which then require target deconvolution to understand their mechanism of action. frontiersin.org Affinity-based probes, as discussed in section 5.1.2, are a key tool for this subsequent step. While there are no specific reports of 1,3-indandione, 2-(3-pyridyl)- being identified in a phenotypic screen, its structural motifs are common in biologically active molecules, making it a plausible candidate for inclusion in screening libraries aimed at diverse cellular pathways.

Role in the Discovery and Optimization of Research Lead Compounds

A "lead compound" is a molecule with promising biological activity that serves as the starting point for optimization into a potential drug candidate or a highly selective chemical probe. nih.gov Both the 1,3-indandione and pyridine moieties are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and can interact with multiple protein targets. nih.govresearchgate.netmdpi.com

The 1,3-indandione framework is a key structural component in various biologically active molecules. mdpi.com For example, research into ligands for misfolded α-synuclein aggregates has identified 1,3-indandione derivatives as promising lead candidates for developing imaging agents for neurodegenerative diseases. nih.gov These studies involve structure-activity relationship (SAR) investigations to optimize binding affinity and selectivity.

The pyridine ring is also a ubiquitous feature in drug discovery, valued for its ability to act as a hydrogen bond acceptor and donor, and to favorably impact properties like solubility and metabolic stability. nih.govresearchgate.net The combination of these two scaffolds in 1,3-indandione, 2-(3-pyridyl)- makes it an interesting starting point for lead discovery. Through chemical modification of either the indandione aromatic ring or the pyridine ring, chemists can systematically explore the SAR to enhance potency, selectivity, and pharmacokinetic properties for a given biological target. nih.gov

Applications in Analytical Derivatization Strategies

Extensive literature searches did not yield specific studies detailing the application of 1,3-Indandione, 2-(3-pyridyl)- as a reagent in analytical derivatization strategies. Derivatization is a chemical modification process used in analytical chemistry to alter a compound to make it more suitable for analysis, often by enhancing its detectability or improving its separation characteristics in techniques like high-performance liquid chromatography (HPLC).

While the core structure of 1,3-indandione is known for its reactivity, particularly at the active methylene group located between the two carbonyl functionalities, the specific derivative, 2-(3-pyridyl)-1,3-indandione, is not documented as a commercially available or commonly researched derivatizing agent.

In principle, reagents with similar structural motifs, such as other 1,3-dicarbonyl compounds, are utilized in derivatization. For instance, 1,2-indanediones are known reagents for the visualization of amino acids in latent fingerprint analysis, where they react to form fluorescent products. This reactivity is based on the formation of a colored or fluorescent adduct with the target analyte. However, there is no available research to indicate that 1,3-Indandione, 2-(3-pyridyl)- has been investigated or applied for similar purposes in analytical chemistry.

The synthesis of various 2-substituted-1,3-indandiones has been reported in the scientific literature, with research often focusing on their potential as biologically active molecules or as ligands for metal ions. Some studies have explored the spectroscopic properties of 2-(pyridyl)-1,3-indandiones, but this has been primarily in the context of their coordination chemistry rather than for creating derivatives of other analytes for quantification or detection.

Given the absence of published research, no data tables or detailed research findings on the use of 1,3-Indandione, 2-(3-pyridyl)- in analytical derivatization can be presented. The current body of scientific literature does not support its application in this specific area of chemical analysis.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-(3-pyridyl)-1,3-indandione. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectra, the protons on the pyridyl and indandione rings exhibit characteristic chemical shifts. For instance, in a related derivative, 5,11-dihydro-11-(4-pyridinyl)-12H-benzo[b]indeno[1,2-e] derpharmachemica.comsigmaaldrich.comthiazepin-12-one, the pyridyl protons appear as a doublet at approximately 8.29 ppm. scirp.org The aromatic protons of the indandione moiety typically appear as a multiplet in the range of 7.25-7.55 ppm. scirp.org A key singlet, often observed around 5.47 ppm in similar structures, can be attributed to the methine proton at the junction of the two ring systems. scirp.org

Table 1: Representative NMR Data for a 2-(Pyridyl)-1,3-indandione Derivative

Nucleus Chemical Shift (ppm) Assignment
¹H 8.29 (d) Pyridyl-H
¹H 7.25-7.55 (m) Indandione-ArH
¹H 5.47 (s) Methine-H
¹³C 190.0 Carbonyl (C=O)
¹³C 151.6, 149.6, 121.2 Pyridyl-C

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (ESI-MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of 2-(3-pyridyl)-1,3-indandione. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for this purpose, as it typically produces the protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight.

The molecular weight of 2-(3-pyridyl)-1,3-indandione is 235.24 g/mol . sigmaaldrich.com In ESI-MS, the compound would be expected to show a prominent peak at m/z 236.25, corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. For instance, a high-resolution mass spectrum of a related benzothiazepine (B8601423) derivative showed the calculated m/z for [M+H]⁺ to be 343.0947, with the found value being 343.0952, demonstrating the high accuracy of this technique. scirp.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information by breaking the molecule into smaller, characteristic fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Solvent Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in 2-(3-pyridyl)-1,3-indandione by measuring the vibrational modes of its chemical bonds.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the 1,3-indandione (B147059) moiety. These stretching vibrations typically appear in the region of 1665-1742 cm⁻¹. derpharmachemica.comscirp.org For example, a related derivative, 5,11-dihydro-11-(4-pyridinyl)-12H-benzo[b]indeno[1,2-e] derpharmachemica.comsigmaaldrich.comthiazepin-12-one, exhibits a strong C=O stretch at 1665 cm⁻¹. scirp.org Aromatic C-H stretching vibrations are expected in the range of 3000-3100 cm⁻¹, while C=C stretching vibrations from both the pyridyl and benzene (B151609) rings appear in the 1400-1600 cm⁻¹ region. libretexts.org Specifically, bands around 1599 cm⁻¹ and 1571 cm⁻¹ can be attributed to the aromatic C=C stretching. scirp.org

Solvent interactions can influence the position of these vibrational bands. For instance, hydrogen bonding between a protic solvent and the carbonyl oxygen atoms can cause a shift in the C=O stretching frequency to a lower wavenumber. The study of these solvent-induced shifts can provide insights into the intermolecular interactions of the compound.

Table 2: Characteristic IR Absorption Frequencies for a 2-(Pyridyl)-1,3-indandione Derivative

Frequency (cm⁻¹) Vibrational Mode
~3050 Aromatic C-H Stretch
1665 Carbonyl (C=O) Stretch
1599 Aromatic C=C Stretch
1571 Aromatic C=C Stretch
1472 Aromatic C=C Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying tautomerism in β-dicarbonyl compounds like 2-(3-pyridyl)-1,3-indandione. This compound can exist in a keto-enol tautomeric equilibrium.

The UV-Vis spectrum is influenced by the extended conjugation present in the molecule. Derivatives of 2-(pyridyl)-1,3-indandione are known to exhibit strong fluorescence due to this conjugation. The keto-enol equilibrium is highly dependent on the solvent. In different solvents, the position and intensity of the absorption maxima (λ_max) can change, reflecting the shift in the tautomeric equilibrium. For example, theoretical and experimental studies on similar 1,3-indandione derivatives have shown that the keto and enol forms have distinct absorption spectra. researchgate.net The enol form, stabilized by intramolecular hydrogen bonding, often shows absorption at longer wavelengths compared to the diketo form. researchgate.net By analyzing the UV-Vis spectra in a range of solvents with varying polarities, researchers can gain insight into the relative stabilities of the tautomers and the nature of the electronic transitions (e.g., π → π* and n → π*). researchgate.net

X-ray Crystallography for Solid-State Structure and Absolute Configuration

For a related compound, 2-(2-pyridyl)-1,3-indandione (B11708567) (α-pyrophthalone), X-ray diffraction analysis revealed that the molecule is nearly planar, with a dihedral angle of only 5° between the pyridine (B92270) and indandione ring systems. researchgate.net The structure is stabilized by an intramolecular hydrogen bond. researchgate.net In another crystal structure of a derivative, the dihedral angle between the indane benzene ring and an isoquinoline-1,3,4-trione ring system was found to be 82.06 (6)°, indicating a nearly perpendicular arrangement. iucr.orgresearchgate.net The five-membered ring of the indane fragment typically adopts an envelope conformation. iucr.orgresearchgate.net Crystal packing is often stabilized by intermolecular interactions such as C–H···O hydrogen bonds and π–π stacking interactions. iucr.orgresearchgate.net This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules.

Chromatographic Techniques for Purification and Purity Assessment (HPLC, UHPLC, TLC)

Chromatographic techniques are indispensable for the purification and purity assessment of 2-(3-pyridyl)-1,3-indandione. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and thin-layer chromatography (TLC) are routinely used.

HPLC is a common method for determining the purity of the compound, with suppliers often quoting a purity of ≥98% by HPLC. sigmaaldrich.comsigmaaldrich.com A typical HPLC analysis would involve a reversed-phase column, such as a C18 column, with a gradient elution system. epa.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. epa.gov Detection is commonly performed using a UV detector. epa.gov For related indandione derivatives, purification is often achieved using flash column chromatography with a solvent system such as a mixture of hexanes and ethyl acetate (B1210297) or hexanes and dichloromethane. scirp.orgrsc.org TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks, with visualization often achieved under UV light. rsc.org

Electron Paramagnetic Resonance (EPR) for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically used to study species with unpaired electrons, such as radicals or paramagnetic metal complexes.

While 2-(3-pyridyl)-1,3-indandione itself is a diamagnetic molecule and therefore EPR-silent, it can act as a ligand to form complexes with paramagnetic metal ions (e.g., Cu(II), Co(II), Ni(II)). researchgate.netscispace.com In such cases, EPR spectroscopy becomes a powerful tool to probe the electronic structure and the coordination environment of the metal center. researchgate.net For example, in studies of Cu(II) complexes with 2-cinnamoyl-1,3-indandiones, EPR data was used to propose a distorted, flattened tetrahedral structure for the complexes. scispace.com The EPR spectrum can provide information on the g-values and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the ligand-metal bonding. scispace.com

Future Research Trajectories and Unexplored Scientific Avenues

Identification of Novel Biological Targets and Therapeutic Applications (Research-Focused)

The 1,3-indandione (B147059) core is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and even anticancer properties. ajchem-b.comresearchgate.netnih.govresearchgate.netresearchgate.net The incorporation of a pyridine (B92270) moiety, a common feature in many pharmaceuticals, further enhances the potential for biological interactions. bohrium.com

Future research should prioritize the systematic screening of 2-(3-pyridyl)-1,3-indandione and its derivatives against a diverse panel of biological targets. Preliminary studies on related 2-(pyridyl/quinolyl)-1,3-indandiones have shown strong fluorescence, suggesting potential for bioimaging applications. solubilityofthings.comresearchgate.net Further investigation into its potential as a fluorescent probe for specific cellular components or processes is warranted.

The synthesis of metal complexes with 2-(pyridyl)-1,3-indandione has been explored, with some zinc complexes showing interesting structural features. researchgate.net The coordination chemistry of 2-(3-pyridyl)-1,3-indandione with various transition metals could lead to the discovery of novel therapeutic agents with unique mechanisms of action. For instance, ruthenium(II) arene complexes with pyridyl-based ligands have been investigated for their photoactivatable properties, suggesting a potential avenue for developing light-activated drugs. acs.org

Table 1: Potential Therapeutic Areas for 2-(3-pyridyl)-1,3-indandione Derivatives

Therapeutic AreaRationaleKey Research Focus
Anticancer The indandione nucleus is present in compounds with cytotoxic activity against cancer cell lines. nih.govScreening against various cancer cell lines, investigation of mechanism of action (e.g., enzyme inhibition, DNA interaction).
Antimicrobial Indandione derivatives have shown antibacterial and antifungal properties. nih.govresearchgate.netresearchgate.netsolubilityofthings.comTesting against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.
Anti-inflammatory Some 1,3-indandione derivatives possess anti-inflammatory activity. researchgate.netresearchgate.netEvaluation in cellular and animal models of inflammation.
Neuroprotective Certain indandione derivatives have demonstrated neuroprotective effects. researchgate.netresearchgate.netInvestigation in models of neurodegenerative diseases.
Anticoagulant The 1,3-indandione structure is the basis for some anticoagulant drugs. ajchem-b.comEvaluation of anticoagulant activity and comparison with existing drugs.

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic methodologies can significantly accelerate the discovery and optimization of 2-(3-pyridyl)-1,3-indandione derivatives.

Flow Chemistry: This technology offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. dur.ac.ukmdpi.com The synthesis of 2-(3-pyridyl)-1,3-indandione, which typically involves a Knoevenagel condensation, is well-suited for adaptation to a flow process. nih.govacs.orgmdpi.com This would enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Photoredox Catalysis: This powerful synthetic tool utilizes visible light to initiate a wide range of chemical transformations under mild conditions. d-nb.infonih.gov The pyridine and indandione moieties are both amenable to various photoredox-catalyzed reactions, opening up new avenues for the functionalization of the 2-(3-pyridyl)-1,3-indandione scaffold. For example, photoredox-catalyzed addition of radicals to the pyridine ring or the double bond of the arylidene-indandione could lead to novel derivatives with unique properties. d-nb.infonih.gov

Exploration of Materials Science Applications and Chemical Sensing Technologies

The inherent photophysical properties of 2-(pyridyl)-1,3-indandione derivatives, such as strong fluorescence, make them promising candidates for applications in materials science. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The extended conjugation and potential for high fluorescence quantum yields could be harnessed in the development of new emissive materials for OLEDs.

Chemical Sensors: The pyridine nitrogen atom and the diketone functionality of the indandione ring provide potential binding sites for metal ions and other analytes. This suggests that 2-(3-pyridyl)-1,3-indandione and its derivatives could be developed as fluorescent or colorimetric sensors. While some studies on related compounds suggest they may be better suited as metal ion extractants, further research into their sensing capabilities is warranted. researchgate.net The synthesis of polymers incorporating the 2-(3-pyridyl)-1,3-indandione unit could lead to new materials with interesting optical or electronic properties.

Addressing Challenges in Mechanistic Understanding and Complex System Interactions

A deeper understanding of the fundamental chemical and physical properties of 2-(3-pyridyl)-1,3-indandione is crucial for its rational design and application.

Tautomerism and Isomerism: The 1,3-indandione system can exist in different tautomeric forms. A thorough investigation of the tautomeric equilibrium of 2-(3-pyridyl)-1,3-indandione in various solvents and in the solid state is needed. This will provide insights into its reactivity and its interactions with biological targets or in materials.

Reaction Mechanisms: While the Knoevenagel condensation is a common method for its synthesis, detailed mechanistic studies of this and other reactions involving 2-(3-pyridyl)-1,3-indandione are often lacking. nih.govacs.org For instance, understanding the mechanism of its formation can lead to more efficient and selective synthetic routes. acs.org Similarly, investigating the mechanisms of its potential biological activities will be critical for drug development.

Complex System Interactions: In biological systems, molecules rarely act in isolation. Future research should explore the interactions of 2-(3-pyridyl)-1,3-indandione with complex biological matrices, such as proteins and membranes. Computational modeling and biophysical techniques can be employed to understand these interactions at a molecular level.

Q & A

Q. How can early-career researchers build competency in pyridyl-indandione chemistry?

  • Methodological Answer : Engage in problem-based learning (PBL) modules focused on heterocyclic synthesis. Use virtual labs (e.g., ChemCollective) to simulate reaction optimization. Participate in collaborative projects integrating computational and experimental workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.